molecular formula C9H7ClN2 B1603229 4-Chloroisoquinolin-5-amine CAS No. 651310-21-3

4-Chloroisoquinolin-5-amine

Cat. No. B1603229
Key on ui cas rn: 651310-21-3
M. Wt: 178.62 g/mol
InChI Key: MVFNHWOPSMJBQF-UHFFFAOYSA-N
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Patent
US07094789B2

Procedure details

Tin(II) chloride dihydrate (1.70 g) was dissolved in concentrated hydrochloric acid (1 ml), added with a mixture of Intermediate 89 (315 mg) and 2 N aqueous hydrochloric acid (2 ml) with ice cooling and refluxed with heating for 2 hours. The reaction mixture was cooled to room temperature, added with 5 N aqueous sodium hydroxide (7 ml) and extracted twice with chloroform (20 ml for each time). The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to obtain the title compound (182 mg).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
315 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[Cl:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][C:15]=2[N+:17]([O-])=O)[CH:10]=[N:9][CH:8]=1.[OH-].[Na+]>Cl>[Cl:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][C:15]=2[NH2:17])[CH:10]=[N:9][CH:8]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
315 mg
Type
reactant
Smiles
ClC1=CN=CC2=CC=CC(=C12)[N+](=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with chloroform (20 ml for each time)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=CC2=CC=CC(=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 182 mg
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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